molecular formula C8H9N3S B12858959 5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine

5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine

Cat. No.: B12858959
M. Wt: 179.24 g/mol
InChI Key: JBLCTLILCTURHV-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrrole ring. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine typically involves the reaction of a pyrrole derivative with a thiazole precursor. One common method includes the use of thiourea and α-haloketones under basic conditions to form the thiazole ring . The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s aromaticity allows it to interact with DNA and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is unique due to the combination of the thiazole and pyrrole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

5-(1-methylpyrrol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H9N3S/c1-11-3-2-6(5-11)7-4-10-8(9)12-7/h2-5H,1H3,(H2,9,10)

InChI Key

JBLCTLILCTURHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2=CN=C(S2)N

Origin of Product

United States

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